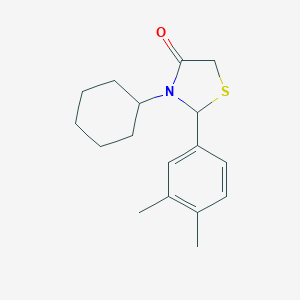
3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one, also known as TZD, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the thiazolidinone family, which is known for its diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.
作用机制
The exact mechanism of action of 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ by 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one leads to the activation of various genes involved in glucose uptake and metabolism, as well as the inhibition of inflammatory pathways.
Biochemical and Physiological Effects:
3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been found to increase insulin sensitivity, reduce blood glucose levels, and improve lipid profiles in diabetic patients. Additionally, 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of various inflammatory diseases. Furthermore, 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been shown to have antitumor and antiviral effects, which make it a potential candidate for the treatment of various types of cancer and viral infections.
实验室实验的优点和局限性
One of the main advantages of using 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research, which makes it a well-characterized compound. However, one of the main limitations of using 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one in lab experiments is its potential toxicity, which requires careful handling and disposal.
未来方向
There are many potential future directions for research involving 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one. One area of research could involve the development of new synthetic methods for 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one that are more efficient and environmentally friendly. Additionally, research could focus on the development of new derivatives of 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one with improved biological activities. Furthermore, research could focus on the development of new applications for 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one in the treatment of various diseases, including inflammatory diseases, cancer, and viral infections.
合成方法
The synthesis of 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one involves the condensation of cyclohexanone, 3,4-dimethylbenzaldehyde, and thiourea in the presence of a catalyst such as sodium hydroxide. The reaction proceeds through a series of intermediate steps, including the formation of an imine and subsequent cyclization to form the thiazolidinone ring. The final product is obtained after purification through recrystallization.
科学研究应用
3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been found to have antitumor properties, which make it a potential candidate for the treatment of various types of cancer. Furthermore, 3-Cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one has been shown to have antiviral properties, which make it a potential candidate for the treatment of viral infections such as HIV and hepatitis C.
属性
分子式 |
C17H23NOS |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
3-cyclohexyl-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H23NOS/c1-12-8-9-14(10-13(12)2)17-18(16(19)11-20-17)15-6-4-3-5-7-15/h8-10,15,17H,3-7,11H2,1-2H3 |
InChI 键 |
OJKXLBNLQXLUCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2N(C(=O)CS2)C3CCCCC3)C |
规范 SMILES |
CC1=C(C=C(C=C1)C2N(C(=O)CS2)C3CCCCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277624.png)
![1-allyl-5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277625.png)
![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277628.png)
![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277630.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277631.png)
![1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277632.png)
![3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B277634.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277637.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one](/img/structure/B277638.png)



![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-thiophen-2-ylpyrimidine](/img/structure/B277655.png)
